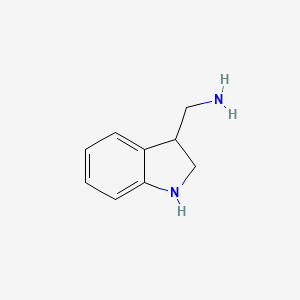

3-(Aminomethyl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXLQEOIUNXHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(Aminomethyl)indoline

Abstract

The indoline nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide focuses on a key derivative, 3-(aminomethyl)indoline, and its journey from a conceptual synthetic target to a valuable building block in drug discovery. We will explore the historical context of its development, delve into the fundamental synthetic strategies for its creation, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Indoline Core

The indole ring system is a ubiquitous motif in biologically active compounds.[3][4] However, the partial reduction of the pyrrole ring to yield the indoline scaffold offers distinct advantages in drug design. The introduction of a stereocenter at the 2- and 3-positions and the departure from planarity allow for more precise three-dimensional interactions with biological targets. This has led to the development of a multitude of drugs containing the indoline core with applications as anti-tumor, anti-bacterial, and anti-inflammatory agents.[1]

The this compound structure, in particular, combines the privileged indoline scaffold with a flexible aminomethyl side chain. This side chain can act as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with protein residues. The exploration of its synthesis and properties has been a significant endeavor in the field of medicinal chemistry.

Historical Context and the Genesis of a Synthetic Target

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader exploration of indole and indoline chemistry. The synthesis of related structures, such as 3-substituted indoles and other indolines, laid the conceptual groundwork for its creation.

The likely impetus for the initial synthesis of this compound arose from the desire to explore new chemical space around the indoline core for potential biological activity. Early research into indole alkaloids and their physiological effects would have naturally led chemists to synthesize simpler, non-natural analogs to understand structure-activity relationships (SAR).

The development of robust methods for the reduction of the indole nucleus to the indoline was a critical step.[5] Historically, this transformation was challenging due to the stability of the aromatic indole ring. The advent of more effective reducing agents and catalytic hydrogenation techniques opened the door to the systematic synthesis of a wide range of indoline derivatives.[5][6]

Synthetic Pathways to this compound: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The most logical and historically relevant approach involves a two-stage process:

-

Functionalization of the Indole-3-Position: Introduction of a nitrogen-containing precursor at the 3-position of an indole ring.

-

Reduction of the Indole Nucleus: Subsequent reduction of the pyrrole ring to yield the indoline.

The following diagram illustrates the key synthetic disconnections for this compound:

Figure 1. Key synthetic strategies for this compound.

Pathway A: From Indole-3-carbonitrile

A common and efficient route to this compound begins with the readily available indole-3-carbonitrile. This pathway involves the reduction of both the nitrile group and the indole ring.

Figure 2. Synthetic pathway from Indole-3-carbonitrile.

This two-step reduction can sometimes be achieved in a single pot, depending on the chosen reagents and reaction conditions. Catalytic hydrogenation, for instance, can often reduce both functionalities simultaneously, though careful optimization is required to avoid over-reduction of the benzene ring.

Pathway B: From Indole-3-carboxaldehyde

An alternative pathway utilizes indole-3-carboxaldehyde as the starting material. This route involves a reductive amination to form the aminomethyl side chain, followed by the reduction of the indole ring.

Figure 3. Synthetic pathway from Indole-3-carboxaldehyde.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be synthesized in the laboratory. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound from Indole-3-carbonitrile

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indole

-

Materials:

-

Indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve indole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Reduction of 3-(Aminomethyl)indole to this compound

-

Materials:

-

3-(Aminomethyl)indole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

-

Procedure:

-

Dissolve 3-(aminomethyl)indole (1.0 eq.) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (2.0 eq.) portion-wise to the solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a concentrated NaOH solution until a pH of >10 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: One-Pot Synthesis via Catalytic Hydrogenation

-

Materials:

-

Indole-3-carbonitrile

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol or Acetic acid

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve indole-3-carbonitrile (1.0 eq.) in ethanol or acetic acid.

-

Add the hydrogenation catalyst (5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.

-

Filter the catalyst through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If acetic acid was used as the solvent, neutralize the residue with a base and extract the product.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [7] |

| Molecular Weight | 148.21 g/mol | [7] |

| IUPAC Name | (2,3-dihydro-1H-indol-3-yl)methanamine | [7] |

| CAS Number | 933698-55-6 | [7] |

Conclusion and Future Directions

The synthesis of this compound represents a confluence of fundamental organic chemistry principles and the drive to create novel molecular architectures for drug discovery. While the precise moment of its first creation may be lost to the annals of chemical history, its importance as a synthetic building block is undeniable. The synthetic routes outlined in this guide, rooted in the established chemistry of indoles and their reduction, provide a robust framework for its preparation.

Future research in this area will likely focus on the development of more efficient, enantioselective syntheses of this compound and its derivatives. The application of modern catalytic methods, including asymmetric hydrogenation and transfer hydrogenation, will be crucial in accessing chiral versions of this scaffold for the development of next-generation therapeutics. The continued exploration of the biological activities of compounds derived from this compound promises to yield new and valuable medicines.

References

-

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

- [This cit

-

Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

- [This cit

-

Kaur, M., Singh, M., & Chadha, N. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 93, 103323. [Link]

- [This cit

- [This cit

- [This cit

- [This cit

-

PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- [This cit

- Gribble, G. W. (1969). The Reduction of Indoles. Chemical Reviews, 69(5), 785-796.

- [This cit

- [This cit

- [This cit

-

Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

- [This cit

-

Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

- [This cit

- [This cit

- [This cit

Sources

- 1. A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles, aldehydes and nitrobenzenes in water | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-[(1-aryl)aminomethyl]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 7. Indoline synthesis [organic-chemistry.org]

physicochemical properties of 3-(Aminomethyl)indoline

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic molecule featuring a bicyclic indoline scaffold and a primary aminomethyl substituent. This structure presents two key basic centers, making its physicochemical profile, particularly its ionization state (pKa), lipophilicity (logP), and solubility, critical determinants of its behavior in biological and chemical systems. As a building block in medicinal chemistry, understanding these core properties is paramount for its application in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive analysis of the known and predicted , details authoritative experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system is a privileged scaffold in drug discovery, serving as the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic placement of an aminomethyl group at the 3-position introduces a basic, hydrogen-bond-donating functional group, crucial for forming salt bridges and other key interactions within receptor binding pockets. The resulting molecule, this compound, is therefore a valuable intermediate for constructing more complex molecules with potential applications as monoamine oxidase inhibitors, serotonin modulators, and other CNS-active agents.[1] A thorough characterization of its fundamental physicochemical properties is the foundational step in its rational application.

Core Physicochemical Properties

The properties of this compound dictate its handling, reactivity, and behavior in both in vitro and in vivo settings. While extensive experimental data is not publicly available, a combination of computed properties and data from its dihydrochloride salt form provides a strong predictive profile.

| Property | Value / Description | Source |

| IUPAC Name | 2,3-dihydro-1H-indol-3-ylmethanamine | PubChem[2] |

| Synonyms | Indolin-3-ylmethanamine | PubChem[2] |

| CAS Number | 933698-55-6 | PubChem[2] |

| Molecular Formula | C₉H₁₂N₂ | PubChem[2] |

| Molecular Weight | 148.20 g/mol | PubChem[2] |

| Appearance | The dihydrochloride salt is a white to brown solid.[3] | American Elements[3] |

| XLogP3 (Computed) | 0.8 | PubChem[2] |

| pKa (Predicted) | Dibasic; expected pKa values for the aliphatic primary amine (~9-10) and the aromatic secondary amine (~4-5). | N/A |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Polar Surface Area | 38.1 Ų | PubChem[2] |

| Melting/Boiling Point | Not available in public databases. | N/A |

In-Depth Analysis of Key Properties

The interplay between a molecule's acidity, lipophilicity, and solubility governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Place the calibrated pH electrode and a magnetic stirrer into the solution.

-

Data Collection: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the protonation of the two amine groups.

-

Calculation: The pKa for each basic center is equal to the pH at the half-equivalence point (i.e., the point where half the volume of titrant required to reach the inflection point has been added). The first, higher pKa corresponds to the aliphatic amine, and the second, lower pKa to the indoline nitrogen.

Protocol: logP Determination by Shake-Flask Method (OECD Guideline 107)

This is the classical and most reliable method for determining the n-octanol/water partition coefficient. [4][5]

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the aqueous phase. The concentration should be low (<0.01 M) to avoid self-association.

-

Partitioning: Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a suitable vessel (e.g., a separatory funnel or centrifuge tube). The volume ratio should be adjusted based on the expected logP.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically several hours).

-

Phase Separation: Separate the two phases. Centrifugation is the recommended method to ensure a clean separation and avoid emulsions.

-

Quantification: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient P is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For ionizable compounds, this experiment must be performed in a buffered aqueous phase at a pH where the compound is in its neutral form.

Protocol: Equilibrium Solubility Determination

This protocol measures the maximum amount of a solid that can dissolve in a solvent at a given temperature. [6][7] Methodology:

-

System Preparation: Add an excess amount of solid this compound (or its salt) to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of excess, undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant.

-

Phase Separation: Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical for accuracy.

-

Analysis: Dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or µM).

Conclusion

This compound presents a physicochemical profile characteristic of a promising scaffold for medicinal chemistry. Its dibasic nature, with a strongly basic aliphatic amine and a weakly basic indoline nitrogen, ensures significant protonation and aqueous solubility at physiological pH, particularly when formulated as a salt. The computed logP of 0.8 suggests a favorable balance of lipophilicity and hydrophilicity, potentially facilitating passage across biological membranes like the blood-brain barrier. A comprehensive experimental determination of its pKa, logP, and solubility using the authoritative protocols outlined in this guide is a critical, non-negotiable step for any research program aiming to leverage this versatile chemical building block for the development of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vu, A. T., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

De Visscher, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Perak, F. J., & Barbaric, M. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Solubility Lab. Retrieved from [Link]

-

OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2016). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl this compound-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

-

Semantic Scholar. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Retrieved from [https://www.semanticscholar.org/paper/OECD-GUIDELINES-FOR-THE-TESTING-OF-CHEMICALS-A-NEW-(-/8c6b7e3b3d4f5b5b5b5b5b5b5b5b5b5b5b5b5b5b)]([Link]

-

ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

-

ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

-

OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Retrieved from [Link]

Sources

- 1. This compound Dihydrochloride [myskinrecipes.com]

- 2. This compound | C9H12N2 | CID 55285363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide to 3-(Aminomethyl)indoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(Aminomethyl)indoline, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis, reactivity, and critical role as a scaffold in the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer insights into the strategic considerations behind its use in drug design and development.

Core Chemical Identity

This compound, also known by its IUPAC name (2,3-dihydro-1H-indol-3-yl)methanamine, is a bicyclic molecule featuring a benzene ring fused to a pyrrolidine ring.[1][2] The presence of a primary amine on a methyl substituent at the 3-position of the indoline core makes it a versatile intermediate for chemical elaboration.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 933698-55-6 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| IUPAC Name | (2,3-dihydro-1H-indol-3-yl)methanamine | [1] |

| Canonical SMILES | C1C(C2=CC=CC=C2N1)CN | [1] |

The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3][4] Its three-dimensional, non-planar structure is a key feature that allows for the presentation of substituents in distinct vectors, enabling precise interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a topic of significant interest, with various methods developed to achieve this core structure. A common strategic approach involves the functionalization of the indole ring, followed by reduction.

Synthetic Strategies: A Conceptual Overview

The introduction of a functional group at the C3 position of an indole precursor is a cornerstone of many synthetic routes. This is often achieved through electrophilic substitution reactions, leveraging the electron-rich nature of the indole nucleus.[5]

A generalized workflow for the synthesis of 3-substituted indolines is depicted below. The choice of protecting group on the indole nitrogen is critical for directing the regioselectivity of the initial functionalization and for modulating the reactivity of the indole ring.

Diagram 1: Generalized Synthetic Workflow for 3-Substituted Indolines

A conceptual workflow for the synthesis of this compound derivatives.

Reactivity of the Aminomethyl Group

The primary amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. This allows for the facile introduction of diverse functionalities, a key consideration in the generation of compound libraries for drug screening. Common reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Role in Drug Discovery and Medicinal Chemistry

The indoline core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.[2] Derivatives of this compound are of particular interest due to their structural similarity to neurotransmitters and other endogenous signaling molecules.[6]

Applications in Central Nervous System (CNS) Drug Development

The indoline scaffold is a common feature in compounds targeting CNS disorders. Its three-dimensional structure can mimic the conformation of endogenous ligands, allowing for potent and selective interactions with receptors and enzymes in the brain. This compound and its derivatives have been explored as:

-

Monoamine Oxidase (MAO) Inhibitors: For the treatment of depression and neurodegenerative diseases like Parkinson's disease.[6]

-

Serotonin Modulators: As potential antidepressants and anxiolytics.[6]

-

Dopamine Receptor Antagonists: Investigated for their potential in treating schizophrenia and other psychotic disorders.[7]

Applications in Oncology

The indole and indoline ring systems are present in numerous anti-cancer agents.[2][8] The ability to functionalize the 3-(aminomethyl) group allows for the optimization of interactions with various cancer-related targets.

Diagram 2: Logical Relationship of this compound in Drug Development

The central role of this compound in CNS and oncology drug discovery.

Experimental Protocols: A Representative Synthesis

While numerous synthetic routes exist, a common approach involves the reduction of 3-(aminomethyl)indole. The following is a representative, conceptual protocol.

Protocol 1: Synthesis of this compound from 3-Cyanoindole

Step 1: Synthesis of 3-Cyanoindole

-

This step typically involves the reaction of indole with a cyanating agent. Various methods have been reported in the literature.

Step 2: Reduction of 3-Cyanoindole to 3-(Aminomethyl)indole

-

In a round-bottom flask under an inert atmosphere, dissolve 3-cyanoindole in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole.

Step 3: Reduction of 3-(Aminomethyl)indole to this compound

-

Dissolve the crude 3-(aminomethyl)indole in a solvent such as acetic acid.

-

Add a reducing agent suitable for indole ring reduction, such as sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction at room temperature until completion.

-

Basify the reaction mixture with a strong base, such as sodium hydroxide, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to yield this compound.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Work should be conducted in a well-ventilated fume hood.[9][10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the reactivity of its primary amine allow for the creation of diverse chemical libraries for screening against a wide array of biological targets. A thorough understanding of its synthesis, chemical properties, and strategic applications is essential for medicinal chemists seeking to develop the next generation of therapeutics for CNS disorders, cancer, and beyond.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound Dihydrochloride. [Link]

-

MySkinRecipes. This compound Dihydrochloride. [Link]

-

ResearchGate. Green C3-Aminomethylation of Indoles. [Link]

-

Wynne, J. H., & Stalick, W. M. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853. [Link]

-

ResearchGate. Synthesis of 3-[(1-Aryl)aminomethyl]indoles. [Link]

-

PubChem. tert-Butyl this compound-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3‐[(1‐Aryl)aminomethyl]indoles. [Link]

-

ACS Publications. Catalytic Asymmetric Reactions with N,O-Aminals. ACS Catalysis. [Link]

-

PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

PubMed. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. [Link]

-

ResearchGate. Combinatorial synthesis of 3-(Amidoalkyl) and 3-(Aminoalkyl)-2-arylindole derivatives: Discovery of potent ligands for a variety of G-protein coupled receptors. [Link]

-

PMC. Development and Application of Indolines in Pharmaceuticals. [Link]

-

MDPI. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules. [Link]

-

PubMed. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. [Link]

-

The Royal Society of Chemistry. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

Sources

- 1. This compound | C9H12N2 | CID 55285363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 4. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols [mdpi.com]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Dihydrochloride [myskinrecipes.com]

- 7. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Blueprint of 3-(Aminomethyl)indoline: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic signature of 3-(Aminomethyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on the well-established spectroscopic principles of its constituent functional groups—the indoline core, the primary amine, and the connecting methylene bridge—and by drawing parallels with closely related, structurally characterized analogs. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Structural Overview and Spectroscopic Relevance

This compound, with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol , possesses a chiral center at the C3 position of the indoline ring. Its structure comprises a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, to which an aminomethyl substituent is attached. The spectroscopic characterization of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the theoretical underpinnings and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

A generalized protocol for acquiring high-resolution NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Incorporate a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.[4]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon, which simplifies the spectrum and enhances sensitivity.

-

A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger range of carbon chemical shifts.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-(Aminomethyl)indoline in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Biological Function

In the intricate world of drug discovery, understanding a molecule's behavior at the subatomic level is paramount. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-(Aminomethyl)indoline, a key derivative, serves as a valuable building block for developing agents targeting the central nervous system, including antidepressants and treatments for neurodegenerative diseases.[1] Its therapeutic potential is fundamentally governed by its electronic structure, which dictates how it interacts with biological targets.

This technical guide moves beyond mere synthesis and outlines a robust computational framework for elucidating the electronic and structural properties of this compound using quantum chemical calculations. As a senior application scientist, my objective is not to provide a rigid protocol but to impart a validated, causality-driven methodology. We will explore how Density Functional Theory (DFT) can be leveraged to predict reactivity, map electrostatic interactions, and derive quantitative descriptors essential for modern drug design. Every computational step described herein is designed to be a self-validating system, ensuring that the insights generated are both accurate and actionable for your research endeavors.

The Theoretical Cornerstone: Why Density Functional Theory?

For investigating molecules of pharmaceutical interest, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[2] Unlike more computationally expensive ab initio methods, DFT calculates the properties of a many-electron system based on its electron density, a function of only three spatial coordinates.[2] This approach has been widely validated for studying the biological and molecular systems that are central to drug design.[2]

Our choice of methodology is grounded in established best practices for organic molecules:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, providing a highly reliable description of molecular geometries and electronic properties for a wide range of organic compounds.[3][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-split valence basis set that provides flexibility for valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen atoms and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

This combination ensures a robust theoretical level for the calculations that follow, providing data that can be confidently correlated with experimental observations.

Foundational Calculations: Geometry Optimization and Vibrational Analysis

Before probing the electronic properties of this compound, we must first determine its most stable three-dimensional conformation.

Protocol 1: Structure Optimization and Verification

-

Input Structure Generation: A 2D structure of this compound (SMILES: C1C(C2=CC=CC=C2N1)CN) is converted to a 3D structure using a molecular editor like Avogadro or ChemDraw. A preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) is advisable.

-

Geometry Optimization: The initial 3D structure is submitted for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the lowest energy conformer.

-

Frequency Calculation: A subsequent frequency analysis is performed on the optimized geometry at the same level of theory. This step is critical for two reasons:

-

It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable conformation.[6]

-

It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

The workflow for these foundational calculations is illustrated below.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Table 1: Calculated FMO Properties of this compound (Note: These are representative values. Actual values must be computed.)

| Parameter | Energy (eV) | Significance |

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -0.75 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.10 | Chemical reactivity and stability |

Mapping Interaction Sites: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution across a molecule. [7]It illustrates the net electrostatic effect of the molecule's nuclei and electrons, providing a guide to its intermolecular interactions. [8]The MEP is crucial for understanding drug-receptor recognition, as the binding process often relies on complementary electrostatic patterns between the ligand and the active site. [8] The MEP surface is color-coded to indicate different potential values:

-

Red/Yellow: Regions of negative potential, indicating electron-rich areas (e.g., lone pairs on N or O atoms). These are sites for electrophilic attack and are favorable for interacting with positive sites on a receptor (e.g., protonated amino acid residues). [7][9]* Blue: Regions of positive potential, indicating electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack and represent hydrogen bond donor regions. [7][9]* Green: Regions of neutral potential.

For this compound, we would expect to see negative potential near the nitrogen atoms of the indoline ring and the aminomethyl group, highlighting their roles as hydrogen bond acceptors. Positive potential would be expected around the N-H protons, indicating hydrogen bond donor sites.

Caption: Conceptual MEP regions of this compound.

Deriving Quantitative Structure-Activity Relationship (QSAR) Descriptors

To move from qualitative understanding to predictive modeling, we can calculate a range of quantum chemical descriptors. These values quantify the electronic properties of the molecule and can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. [6][10][11] From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

-

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.

-

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.

-

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

-

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2.

-

Chemical Softness (S): The reciprocal of hardness. S = 1 / η.

-

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing this compound to other molecules in a series, aiding in the prediction of their activity or toxicity profiles. [6][12] Table 2: Calculated Global Reactivity Descriptors (Note: These are representative values derived from Table 1.)

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -E_HOMO | 5.85 | Ease of losing an electron |

| Electron Affinity (A) | -E_LUMO | 0.75 | Propensity to gain an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.30 | Overall electron-attracting power |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 | Stability and resistance to charge transfer |

| Chemical Softness (S) | 1 / η | 0.39 | Reciprocal of hardness; indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.13 | Propensity to act as an electrophile |

Conclusion: Integrating Computational Insights into Drug Development

The quantum chemical calculations detailed in this guide provide a multi-faceted view of this compound. The optimized geometry offers a realistic 3D model for docking studies. The HOMO-LUMO analysis provides fundamental insights into its reactivity and potential interaction mechanisms with biological targets. The MEP map visually identifies the key sites for non-covalent interactions, such as hydrogen bonding, which are the bedrock of molecular recognition. Finally, the derived QSAR descriptors provide a quantitative foundation for building predictive models that can accelerate the hit-to-lead and lead optimization stages of drug discovery.

By adopting this theoretically sound and validated computational approach, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately design more effective and safer therapeutic agents based on the versatile this compound scaffold.

References

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. OUCI.

- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul

- Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- (PDF) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

- Application of molecular electrostatic potentials in drug design.

- Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. PMC - NIH.

- Quantum Chemical Studies on Conform

- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv | Cambridge Open Engage.

- The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

- This compound. PubChem.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors:. ChemRxiv.

- Quantum-Chemical Descriptors in QSAR.

- Quantum chemistry in QSAR: quantum chemical descriptors: use, benefits and drawbacks. Unknown Source.

- Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling.

- Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.. Unknown Source.

- (PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur.

- Understanding HOMO and LUMO in Chemistry. Ossila.

- Fig 3. Representation of the molecular electrostatic potential MEP of....

- Quantum QSAR for drug discovery. ChemRxiv.

- The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models. RSC Publishing.

- Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous p K a Value.

- This compound Dihydrochloride. AMERICAN ELEMENTS ®.

- tert-Butyl 3-(aminomethyl)

- Quantum-Chemical Descriptors in QSAR/QSPR Studies.

- This compound Dihydrochloride. MySkinRecipes.

- 1H-Indol-3-Ylmethanamine. PubChem.

Sources

- 1. This compound Dihydrochloride [myskinrecipes.com]

- 2. longdom.org [longdom.org]

- 3. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Exploring the Biological Activity of 3-(Aminomethyl)indoline Derivatives

An In-Depth Technical Guide:

Foreword: The Indoline Scaffold - A Privileged Structure in Modern Drug Discovery

The indole nucleus and its reduced form, indoline, represent a cornerstone in medicinal chemistry.[1][2] This heterocyclic scaffold is prevalent in a vast array of natural alkaloids, peptides, and synthetic compounds, serving as a crucial pharmacophore for interacting with numerous biological targets.[1][2] The inherent structural features of the indoline ring, including its aromaticity, hydrogen bonding capabilities, and the specific spatial arrangement of its substituents, allow it to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors.[2] This guide focuses specifically on derivatives functionalized at the C3 position with an aminomethyl group, a modification that often enhances bioavailability and introduces new biological activities. We will delve into the anticancer, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action, exploring structure-activity relationships (SAR), and providing robust protocols for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Survival

3-(Aminomethyl)indoline derivatives have emerged as a promising class of anticancer agents, acting through diverse and potent mechanisms to inhibit tumor growth.[3] Their development is often aimed at overcoming the limitations of existing chemotherapies, such as drug resistance and toxicity.[3][4]

Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives stems from their ability to interfere with critical cellular processes required for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: A significant number of indoline derivatives exert their anticancer effects by disrupting microtubule dynamics.[5] They often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[5] This action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The result is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[6]

-

DNA Minor Groove Alkylation: Certain 3-(chloromethyl)indoline derivatives are designed as DNA alkylating agents.[7] These compounds bind to the minor groove of the DNA double helix, a region rich in adenine-thymine (A-T) base pairs, and form a covalent bond with the DNA. This alkylation event damages the DNA structure, interfering with replication and transcription processes and triggering cell death pathways.

-

Circumvention of Drug Resistance: A key challenge in cancer therapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). Some this compound derivatives have been specifically engineered to be poor substrates for Pgp. For instance, Mannich derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione have demonstrated equal cytotoxicity against Pgp-positive and parental leukemia cells, indicating their potential to treat resistant tumors.[4]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these derivatives is highly dependent on their molecular structure.

-

Side-Chain Modifications: The nature of the side chain at the 3-position is critical. For DNA alkylating agents, a trimethoxyindole side chain confers moderate to high potency.[7] Importantly, strategic substitutions, such as adding a dimethylaminoethoxy group, can increase aqueous solubility—a desirable pharmacokinetic property—without compromising cytotoxic activity.[7]

-

Aromatic Core Substitutions: For derivatives acting as tubulin inhibitors, the substitution pattern on the indoline core and associated aromatic rings is crucial for high-affinity binding to the colchicine site.[5]

-

Linker Chemistry: The type of linker (e.g., carboxamide vs. sulfonamide) connecting the indoline core to other pharmacophores can significantly influence the compound's biological activity and selectivity.[7]

Caption: G2/M arrest by tubulin-inhibiting indoline derivatives.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the antiproliferative activity of representative indoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| 9d | MGC-803 | MTT | 1.84 | [5] |

| 9d | Kyse450 | MTT | 1.49 | [5] |

| 9d | A549 | MTT | 6.82 | [5] |

| Parent | AA8 | MTT | 0.34 | [7] |

| 55 | Various | N/A | 0.0003 - 0.009 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of this compound derivatives against a cancer cell line (e.g., A549 lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Pathogens

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents, and its 3-(aminomethyl) derivatives are no exception.[8][9] These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[10][11]

Spectrum of Activity and SAR

-

Bacterial Targets: Derivatives have shown significant activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[8][9][11]

-

Fungal Targets: Antifungal activity has also been reported, notably against opportunistic pathogens like Candida albicans.[10][11]

-

Key Structural Features: Structure-activity relationship studies indicate that the presence and position of halogen atoms (e.g., Cl, Br, F) or trifluoromethyl (CF₃) groups on the N-benzyl indole portion of the molecule often lead to higher antibacterial activity.[9]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative this compound and related indole derivatives against various microbial strains.

| Compound Class/ID | Microbial Strain | MIC Range (µg/mL) | Reference |

| Indole-guanidinium | ESKAPE Pathogens | 2–64 | [9] |

| Indole-guanidinium | K. pneumoniae (clinical) | 4–16 | [9] |

| Indole-triazole (3d) | MRSA, C. krusei | 3.125–50 | [11] |

| Thiazolidinone (5d) | S. aureus | 37.9–113.8 (µM) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standard guidelines for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after incubation determines the MIC value.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Neuroprotective and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are key pathological drivers in many neurodegenerative diseases.[12][13][14] Indoline derivatives have demonstrated significant potential as neuroprotective agents, primarily through potent antioxidant and anti-inflammatory effects.[15][16][17]

Mechanisms of Neuroprotection

-

Inhibition of Pro-inflammatory Mediators: Several indoline derivatives are potent inhibitors of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16][18] This effect is often mediated by inhibiting key signaling pathways.

-

Modulation of Signaling Pathways: The anti-inflammatory action is frequently traced to the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[18] This leads to reduced degradation of IκBα, which in turn prevents the nuclear translocation and activation of the master inflammatory transcription factor, NF-κB.[18][19]

-

Antioxidant Activity: These compounds can protect cells from oxidative stress-induced death.[17] The mechanism can involve direct free radical scavenging or the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is the primary cellular defense against oxidative damage.[13][14][20]

Caption: Inhibition of the NF-κB pathway by indoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Principle: Activated macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). NO production can be indirectly measured in the cell culture supernatant by quantifying its stable metabolite, nitrite, using the Griess reagent.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing the test indoline derivatives at various concentrations (e.g., 1 pM to 1 µM). Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and privileged structure in the pursuit of novel therapeutic agents. The derivatives exhibit a wide range of potent biological activities, including targeted anticancer effects through tubulin inhibition and DNA alkylation, broad-spectrum antimicrobial action, and significant neuroprotective potential via anti-inflammatory and antioxidant mechanisms. The causality behind their efficacy is rooted in specific molecular interactions with key biological targets, which can be fine-tuned through rational chemical modifications, as evidenced by extensive structure-activity relationship studies.

The detailed protocols provided herein represent robust, self-validating systems for the primary evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring synergistic combinations with existing therapies, and identifying novel biological targets to further expand the therapeutic utility of this valuable chemical class.

References

- Wynne, J. H., & Stalick, W. M. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853.

- Cain, B. F., & Seelye, R. N. (1983). 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance. Journal of Medicinal Chemistry, 26(9), 1313–1317.

- Tidwell, R. R., et al. (1998). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 41(22), 4363–4375.

- Kovalska, V., et al. (2021). 3-Amino-5-(indol-3-yl)

- Various Authors. (n.d.). Green C3-Aminomethylation of Indoles.

- Li, Y., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095.

- Nudelman, A., et al. (2018).

- Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387.

- Gomes, C., et al. (2024).

- Various Authors. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Various Authors. (n.d.). Indoline-3-propionate and 3-aminopropyl carbamates reduce lung injury and pro-inflammatory cytokines induced in mice by LPS.

- Nudelman, A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4467–4482.

- Singh, R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114448.

- Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(19), 6537.

- Various Authors. (n.d.). Indoline derivatives with anti-inflammatory and antioxidant activities.

- Selvam, C., et al. (2008). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Experimental Biology and Medicine, 233(11), 1395–1402.

- Yildirim, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders - Drug Targets, 18(3), 214–223.

- Horovska, L., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1347–1363.

- Furman, R., et al. (2016). Indoline-3-propionate and 3-aminopropyl carbamates reduce lung injury and pro-inflammatory cytokines induced in mice by LPS. British Journal of Pharmacology, 173(10), 1664–1677.

- Lee, S. Y., & Kim, Y. (2024).

- Lee, S. Y., & Kim, Y. (2024).

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]

- 7. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - figshare - Figshare [figshare.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Indoline-3-propionate and 3-aminopropyl carbamates reduce lung injury and pro-inflammatory cytokines induced in mice by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Initial Pharmacological Screening of 3-(Aminomethyl)indoline

Abstract

This guide provides a comprehensive, technically-focused framework for the initial pharmacological evaluation of 3-(Aminomethyl)indoline, a heterocyclic compound featuring a privileged indoline scaffold. As a Senior Application Scientist, the narrative is structured to provide not just procedural steps, but the underlying scientific rationale for a multi-tiered screening cascade. We begin with a robust in silico analysis to predict ADMET properties and potential biological targets, establishing a data-driven foundation for subsequent experimental work. The guide then details protocols for primary in vitro screening, including foundational cytotoxicity assessments and broader functional assays for antioxidant and anti-inflammatory activity, which are common bioactivities for this class of compounds.[1][2] Subsequently, we delve into hypothesis-driven secondary screening, presenting detailed methodologies for evaluating the compound's interaction with high-probability targets such as monoamine oxidases and serotonin receptors, given the structural analogy to known neuroactive agents.[3] This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols and decision-making logic to efficiently characterize the pharmacological landscape of this promising molecule.

Introduction: The Rationale for Screening this compound

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline nucleus, a saturated analog of indole, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is earned by its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[4] Its structural versatility and ability to interact with diverse biological targets have led to the development of numerous FDA-approved drugs for conditions ranging from cancer to cardiovascular and neurological disorders.[4][5] The non-planar, flexible nature of the indoline ring allows it to adopt conformations that can fit into various enzymatic active sites and receptor binding pockets, making it an attractive starting point for drug discovery campaigns.

Structural Features of this compound and Hypothesized Pharmacological Relevance

This compound (C₉H₁₂N₂) is characterized by the core indoline structure with a primary aminomethyl group at the 3-position. This specific arrangement presents several features that inform a screening strategy:

-

Structural Analogy to Biogenic Amines: The molecule shares structural motifs with key neurotransmitters like serotonin and dopamine. This similarity strongly suggests a potential for interaction with targets within the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and monoamine transporters or metabolic enzymes.[3]

-

Hydrogen Bonding Capability: The presence of both primary and secondary amine functionalities provides ample opportunity for hydrogen bond donor and acceptor interactions, which are critical for molecular recognition at a biological target.

-

Chiral Center: The C3 position is a stereocenter, meaning the compound can exist as enantiomers. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different potency, efficacy, and toxicity profiles.

Based on these features and the known activities of related indole and indoline derivatives, we can formulate several primary hypotheses for the pharmacological effects of this compound:

-

Neurological Activity: Potential interaction with serotonin (5-HT) receptors or inhibition of monoamine oxidase (MAO) enzymes.[6]

-

Anti-inflammatory and Antioxidant Effects: Many indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[1][7]

-

Kinase Inhibition: The indole scaffold is present in numerous kinase inhibitors, a key target class in oncology.[8]

Objectives and Scope of this Screening Guide